molecular formula C17H13FN2O3 B5726454 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

Cat. No. B5726454
M. Wt: 312.29 g/mol
InChI Key: IDVAZHOZROBHNG-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, also known as FGIN-1-27, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. FGIN-1-27 belongs to the class of imidazolidinedione derivatives and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione exerts its therapeutic effects through its ability to modulate various signaling pathways in the body. It has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione. One potential area of research is the development of more water-soluble derivatives of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione that can be administered more easily in vivo. Another potential area of research is the investigation of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione's potential anti-cancer properties in more detail. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties, and has the potential to be a promising candidate for the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione and its potential therapeutic applications in various fields of medicine.

Synthesis Methods

The synthesis of 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione involves the condensation of 4-[(4-fluorobenzyl)oxy]benzaldehyde and 2,4-thiazolidinedione in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione as a yellow solid.

Scientific Research Applications

5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

(5E)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-13-5-1-12(2-6-13)10-23-14-7-3-11(4-8-14)9-15-16(21)20-17(22)19-15/h1-9H,10H2,(H2,19,20,21,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVAZHOZROBHNG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-({4-[(4-Fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione

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